molecular formula C18H15NO3 B14392663 2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid CAS No. 87950-56-9

2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid

Cat. No.: B14392663
CAS No.: 87950-56-9
M. Wt: 293.3 g/mol
InChI Key: LJBBILKHOPCYKU-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid is an organic compound that features a unique structure combining an indene core with a carboxylic acid and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the indene core, followed by the introduction of the carboxylic acid and carbamoyl groups through various organic transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like catalytic processes and green chemistry principles are often employed to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)carbamoyl]benzoic acid
  • 2-[(4-Methylphenyl)carbamoyl]phenylacetic acid
  • 2-[(4-Methylphenyl)carbamoyl]benzamide

Uniqueness

2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid is unique due to its indene core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

87950-56-9

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-[(4-methylphenyl)carbamoyl]-3H-indene-1-carboxylic acid

InChI

InChI=1S/C18H15NO3/c1-11-6-8-13(9-7-11)19-17(20)15-10-12-4-2-3-5-14(12)16(15)18(21)22/h2-9H,10H2,1H3,(H,19,20)(H,21,22)

InChI Key

LJBBILKHOPCYKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C2)C(=O)O

Origin of Product

United States

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